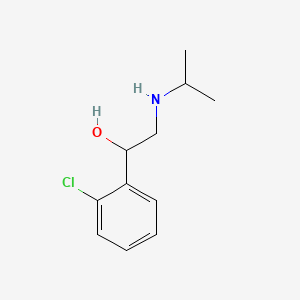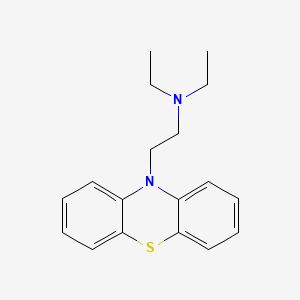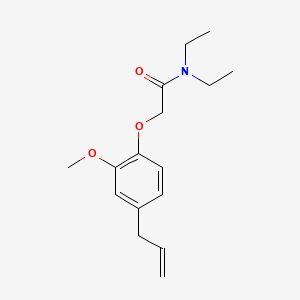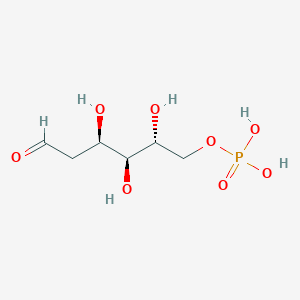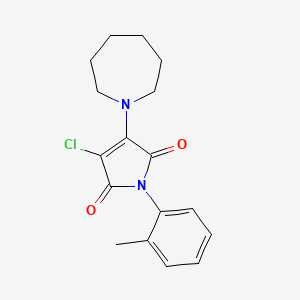
3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione is a member of maleimides.
Applications De Recherche Scientifique
1. Corrosion Inhibition
Research has shown that 1H-pyrrole-2,5-dione derivatives, similar to 3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione, are effective in inhibiting corrosion of carbon steel in acidic environments. This application is critical in industries where metal longevity is vital (Zarrouk et al., 2015).
2. Luminescent Polymers
These derivatives can be incorporated into polymers, yielding materials with strong fluorescence. This application is significant in the field of organic electronics, where such polymers can be used in light-emitting devices (Zhang & Tieke, 2008).
3. Glycolic Acid Oxidase Inhibition
Certain derivatives of 1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase. This enzyme is involved in metabolic pathways, and its inhibition can have therapeutic implications (Rooney et al., 1983).
4. Photoluminescent Materials
The application of these derivatives in photoluminescent materials offers potential in the development of new electronic materials with unique light-emitting properties (Beyerlein & Tieke, 2000).
5. Electron Transport in Solar Cells
These compounds have been used in the synthesis of n-type conjugated polyelectrolytes, which are integral in enhancing the efficiency of polymer solar cells. Their electron-deficient nature contributes to improved electron mobility and conductivity (Hu et al., 2015).
6. Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized for potential use in anti-cancer therapeutics, showing promise as inhibitors of specific protein kinases and exhibiting anti-tumor activities (Kuznietsova et al., 2019).
Propriétés
Nom du produit |
3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
|---|---|
Formule moléculaire |
C17H19ClN2O2 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
3-(azepan-1-yl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-8-4-5-9-13(12)20-16(21)14(18)15(17(20)22)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Clé InChI |
RPUTUZDJJXOQOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
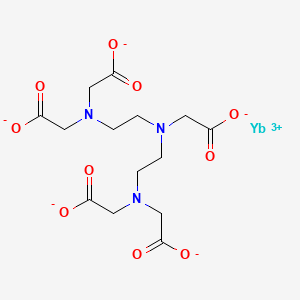
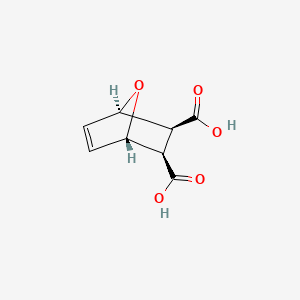
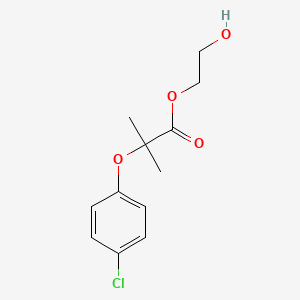
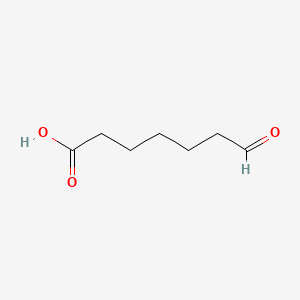
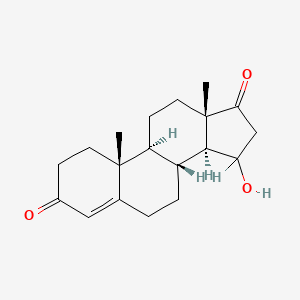
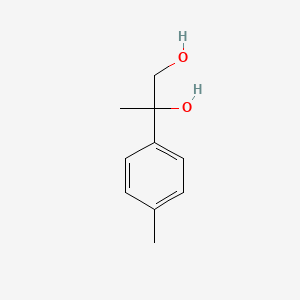
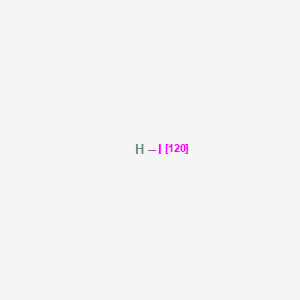
![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)
